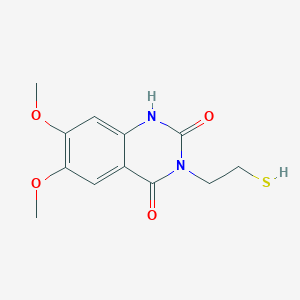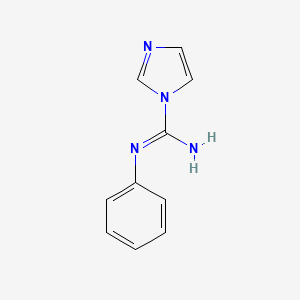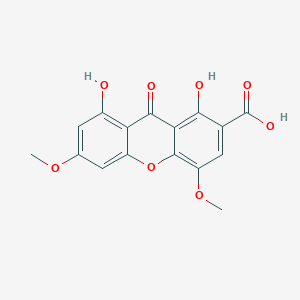![molecular formula C27H48N2O2 B14278879 N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea CAS No. 167379-00-2](/img/structure/B14278879.png)
N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea is an organic compound that features a urea linkage between a hydroxyphenylethyl group and an octadecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea typically involves the reaction of 4-hydroxyphenylethylamine with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetaldehyde or 4-hydroxyphenylacetic acid.
Reduction: Formation of 4-hydroxyphenylethylamine and octadecylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the long octadecyl chain can interact with lipid membranes, potentially altering their properties. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide
- N-[2-(4-Hydroxyphenyl)ethyl]carbamate
- N-[2-(4-Hydroxyphenyl)ethyl]benzamide
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]-N’-octadecylurea is unique due to its long octadecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain can enhance its lipophilicity and membrane interaction capabilities, making it particularly useful in applications requiring membrane modulation or interaction.
Eigenschaften
CAS-Nummer |
167379-00-2 |
|---|---|
Molekularformel |
C27H48N2O2 |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
1-[2-(4-hydroxyphenyl)ethyl]-3-octadecylurea |
InChI |
InChI=1S/C27H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-28-27(31)29-24-22-25-18-20-26(30)21-19-25/h18-21,30H,2-17,22-24H2,1H3,(H2,28,29,31) |
InChI-Schlüssel |
DQQXEMSPNKGJRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)











![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

